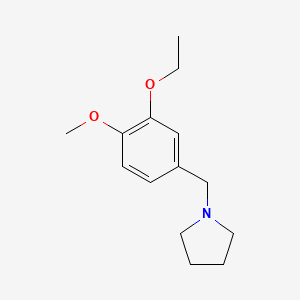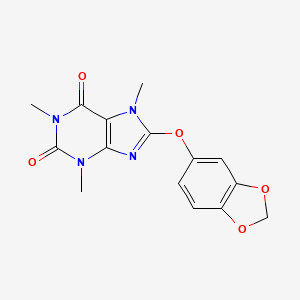![molecular formula C17H20N2O3S B5787329 N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B5787329.png)
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the benzamide family of compounds and is commonly referred to as BAY 43-9006.
Mécanisme D'action
The mechanism of action of N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide involves the inhibition of several kinases, including Raf kinase and receptor tyrosine kinases. By inhibiting these kinases, this compound disrupts the signaling pathways that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide in lab experiments is its specificity for certain kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is that it may have off-target effects on other kinases, which could lead to unintended consequences.
Orientations Futures
There are several potential future directions for N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide research. One direction is the development of more potent and selective inhibitors of Raf kinase and receptor tyrosine kinases. Additionally, this compound may have applications in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a promising compound with potential applications in cancer treatment and other areas. Its specificity for certain kinases and ability to disrupt critical signaling pathways make it a valuable tool for researchers. Further research is needed to fully understand the potential of this compound and its future applications.
Méthodes De Synthèse
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide can be synthesized using a multi-step process. The first step involves the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is followed by the reaction of 4-chlorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine to form N-methyl-4-[(2-methylbenzyl)amino]benzamide. The final step involves the reaction of N-methyl-4-[(2-methylbenzyl)amino]benzamide with methylsulfonyl chloride to form this compound.
Applications De Recherche Scientifique
N-methyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including Raf kinase and receptor tyrosine kinases, which play a critical role in cancer cell growth and survival. As a result, this compound has been investigated as a potential therapeutic agent for various types of cancer, including renal cell carcinoma and hepatocellular carcinoma.
Propriétés
IUPAC Name |
N-methyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-6-4-5-7-15(13)12-19(23(3,21)22)16-10-8-14(9-11-16)17(20)18-2/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXXQFLGPOPLAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-N'-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}thiourea](/img/structure/B5787249.png)
![3-({[(3-pyridinylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5787257.png)


![1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)


![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5787303.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-dimethoxybenzamide](/img/structure/B5787320.png)


![ethyl 1-[(1-naphthyloxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5787339.png)